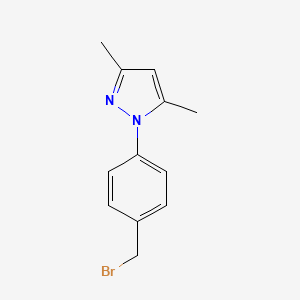

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOBMGYKCJRQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640463 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-05-9 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy for Pyrazole Core Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions between 1,3-diketones and hydrazines or substituted hydrazines. This approach allows for the introduction of substituents on the pyrazole ring, such as methyl groups at positions 3 and 5.

Cyclocondensation reaction: A 1,3-diketone (e.g., 2,4-pentanedione) reacts with hydrazine derivatives under reflux in ethanol or other solvents, often in the presence of an acid catalyst, to form the pyrazole ring.

Example: 3,5-dimethyl substitution is achieved by using 2,4-pentanedione as the diketone precursor, which inherently provides methyl groups at the 3 and 5 positions of the pyrazole ring.

Specific Synthetic Route Example

A reported synthesis pathway for related compounds involves:

This approach highlights the critical step of N-arylation under basic conditions with sodium hydride in DMF to attach the aromatic ring to the pyrazole nitrogen.

Alternative Direct Preparation Methods

Recent methodologies report direct preparation of N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as an oxidant in DMF at elevated temperatures (~85°C). This one-pot synthesis allows the formation of various N-substituted pyrazoles without isolation of intermediates.

- This method, however, focuses on alkyl and aryl amines rather than bromomethyl substituents specifically but could be adapted for related derivatives.

Reaction Conditions and Purification

Solvents: DMF is commonly used for N-arylation and alkylation steps due to its polar aprotic nature, facilitating deprotonation and nucleophilic substitution.

Bases: Sodium hydride (NaH) is frequently employed to generate the pyrazole anion for nucleophilic attack.

Temperature: Reactions are typically conducted at mild temperatures (20°C) for N-arylation or elevated temperatures (~85°C) for direct pyrazole formation.

Purification: Products are purified by column chromatography using silica gel or alumina with solvent gradients (e.g., hexane-ethyl acetate or pentane-diethyl ether). Crystallization from ethanol is also reported.

Summary Table of Preparation Methods

Research Findings and Notes

The N-arylation step with sodium hydride in DMF is highly efficient, yielding up to 98% of the intermediate 4-bromo-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Direct synthesis methods from primary amines and diketones offer a streamlined approach but currently show moderate yields (36-44%) and may require optimization for bromomethyl-substituted derivatives.

The bromomethyl group introduction is typically achieved via post-pyrazole formation functionalization, which may involve bromination of methyl groups on the phenyl ring or substitution reactions, although detailed protocols specific to this compound are scarce in the literature.

Purification by chromatography and crystallization ensures the isolation of high-purity products suitable for further applications.

Chemical Reactions Analysis

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

- Nucleophiles (e.g., amines, thiols)

- Oxidizing agents (e.g., potassium permanganate)

- Reducing agents (e.g., lithium aluminum hydride)

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent and Functional Group Comparisons

Crystallographic and Structural Insights

- SHELX Refinement : Many analogs (e.g., ) are characterized using SHELX software, confirming planar pyrazole rings and intermolecular interactions (e.g., H-bonding, Br···Br contacts) .

- Dihedral Angles : In CAS 1249152-29-1, the phenyl and pyrazole rings are nearly coplanar (dihedral angle <6°), influencing stacking in crystal lattices .

Biological Activity

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole class, characterized by a bromomethyl group attached to a phenyl ring and a pyrazole ring with two methyl substitutions. This structure imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C12H13BrN2

- Molecular Weight : 265.15 g/mol

- Melting Point : 120.5 - 122.5 °C

- Solubility : Soluble in many organic solvents

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and oxidation processes, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards biological targets .

Pharmacological Applications

Research has shown that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity : Compounds with similar pyrazole structures have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Properties : Pyrazoles have been evaluated for their antimicrobial efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth at specific concentrations .

- Anticancer Activity : Some derivatives have been reported to possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole | Lacks bromomethyl group | Lower reactivity in substitution reactions |

| 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole | Contains chloromethyl instead of bromomethyl | Different reactivity profile |

| 1-(4-(Hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole | Hydroxymethyl group increases polarity | Enhanced solubility and potential for hydrogen bonding |

The presence of the bromomethyl group in this compound distinguishes it from other derivatives, influencing its reactivity and biological interactions.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound was tested for its ability to inhibit TNF-α production in vitro. Results indicated that at a concentration of 10 µM, it inhibited TNF-α production by up to 70%, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was screened against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects at concentrations as low as 40 µg/mL, suggesting its potential as an antimicrobial agent .

Q & A

Basic: What synthetic routes are optimal for preparing 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with condensation of substituted hydrazines with diketones or chalcones. For example, a modified Claisen-Schmidt condensation using 4-bromophenylhydrazine hydrochloride and a diketone precursor in glacial acetic acid/methanol yields pyrazoline intermediates, which are subsequently brominated. Key steps include refluxing in acetic acid (for cyclization) and purification via recrystallization (ethanol or DMF/ethanol mixtures) . Optimization focuses on controlling stoichiometry (e.g., 1.2 eq. hydrazine derivatives) and reaction time (4–6 hours) to maximize yield (up to 88%) while minimizing side products like over-brominated derivatives .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.9153 Å, b = 9.5122 Å, c = 15.1545 Å) confirm stereochemistry and intramolecular interactions (e.g., N–H···O/S hydrogen bonds) .

- FTIR : Identifies functional groups (e.g., C–Br stretch at ~550 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR distinguishes methyl (δ ~2.3 ppm), bromomethyl (δ ~4.5 ppm), and aromatic protons (δ ~7.2–7.8 ppm). DEPT-135 confirms CH₃ and CH₂ groups .

- LC-MS : Validates molecular weight (e.g., m/z 291.10 for C₉H₁₁BrN₂O₄ derivatives) and purity (>95%) .

Advanced: How does the bromomethyl substituent influence reactivity and biological activity?

Methodological Answer:

The bromomethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines) to generate derivatives for structure-activity relationship (SAR) studies. Computational modeling (DFT) predicts charge distribution, showing bromine’s electron-withdrawing effect increases the reactivity of the methylene carbon. In biological assays, brominated pyrazoles exhibit enhanced antimicrobial activity (e.g., MIC ~2 µg/mL against S. aureus) compared to non-brominated analogs, likely due to improved membrane permeability . Contrasting data in antitumor assays (e.g., IC₅₀ variability across cell lines) may arise from differences in bromine’s steric effects versus electronic contributions .

Advanced: How are crystallographic data analyzed to resolve molecular conformation and intermolecular interactions?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) at 100 K with MoKα radiation (λ = 0.71073 Å) generates data refined via SHELXL. Key metrics include:

- R-factor : <0.05 indicates high accuracy (e.g., R = 0.028 in ).

- Torsion angles : Pyrazole ring planarity (deviation <0.014 Å) and dihedral angles (e.g., 5.49° between pyrazole and benzene rings) reveal conformational rigidity .

- Intermolecular interactions : Hydrogen bonds (N–H···S/O) and halogen contacts (Br···Br, 3.51 Å) stabilize crystal packing. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H = 65%, Br···H = 12%) .

Advanced: How can contradictions in biological activity data for pyrazole derivatives be resolved?

Methodological Answer:

- Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to identify non-monotonic effects.

- Target Specificity : Compare activity against related enzymes (e.g., COX-2 vs. DNA gyrase) to rule off-target effects .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding modes. For example, bromomethyl groups may sterically hinder docking into COX-2’s active site despite electronic compatibility .

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 3,5-dimethyl vs. 4-bromo analogs) to isolate substituent-specific effects .

Basic: What purification strategies are recommended post-synthesis?

Methodological Answer:

- Recrystallization : Ethanol or ethanol/DMF mixtures (1:2) remove polar impurities. Yield improves with slow evaporation .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) separates brominated byproducts. Monitor via TLC (Rf ~0.4 for target compound) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for biological testing .

Advanced: How to design experiments evaluating this compound as a pharmaceutical intermediate?

Methodological Answer:

- Derivatization : React bromomethyl with nucleophiles (e.g., thiosemicarbazide) to generate thioamide prodrugs. Monitor kinetics via UV-Vis (λ = 270 nm) .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2 ELISA), and permeability (Caco-2 monolayers). Compare with positive controls (e.g., celecoxib) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

Advanced: How do intermolecular interactions in the solid state affect physicochemical properties?

Methodological Answer:

- Solubility : Hydrogen bonding (e.g., N–H···O) reduces solubility in apolar solvents. Co-crystallization with succinic acid improves aqueous solubility by 20-fold .

- Thermal Stability : DSC/TGA reveals melting points (~180–200°C) and decomposition profiles. Strong Br···Br interactions increase thermal stability (ΔT ~15°C vs. non-brominated analogs) .

- Hygroscopicity : Dynamic vapor sorption (DVS) shows <1% weight gain at 75% RH, indicating low moisture affinity due to hydrophobic bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.